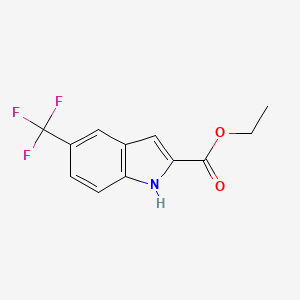

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The official International Union of Pure and Applied Chemistry name is ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, which precisely describes the molecular structure through systematic naming protocols. This nomenclature system indicates the presence of an ethyl ester group attached to the carboxylic acid functionality at the 2-position of the indole ring, while simultaneously specifying the trifluoromethyl substituent located at the 5-position of the indole core structure. The Chemical Abstracts Service registry number 201929-84-2 provides unique identification for this compound within chemical databases and literature systems.

The compound possesses several synonymous names that reflect different naming conventions and chemical database systems. Alternative nomenclature includes this compound, ethyl 5-(trifluoromethyl)-indole-2-carboxylate, and 1H-indole-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. These variations maintain consistency in describing the core structural features while adapting to different chemical nomenclature systems and database requirements. The molecular descriptor language number MFCD07781196 serves as an additional unique identifier within chemical structure databases. The International Chemical Identifier key XFZOLYIGTWILKO-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications and database searches.

Molecular Architecture: Indole Core Modifications

The molecular architecture of this compound demonstrates sophisticated structural modifications to the fundamental indole heterocyclic system. The compound possesses a molecular formula of C₁₂H₁₀F₃NO₂ with a molecular weight of 257.21 grams per mole, reflecting the integration of fluorine atoms and ester functionality into the indole framework. The indole core structure consists of a fused benzene and pyrrole ring system, providing a rigid planar aromatic foundation that serves as the scaffold for functional group attachments. The 2-position carboxylate substitution introduces significant electronic perturbation to the indole system, while the 5-position trifluoromethyl group creates additional electronic effects through its strong electron-withdrawing characteristics.

The structural modifications create distinct regional electronic environments within the molecule that influence overall reactivity and stability patterns. The carboxylate group at the 2-position of the indole ring represents a critical modification that alters the electron distribution throughout the heterocyclic system, particularly affecting the pyrrole nitrogen and adjacent carbon atoms. The ethyl ester functionality provides specific steric and electronic characteristics that distinguish this compound from related carboxylic acid derivatives. The trifluoromethyl substitution at the 5-position introduces substantial electronic perturbation to the benzene ring portion of the indole system, creating unique reactivity patterns and physicochemical properties.

| Structural Component | Position | Electronic Effect | Steric Influence |

|---|---|---|---|

| Trifluoromethyl Group | 5-position | Strong electron-withdrawing | Moderate steric bulk |

| Carboxylate Ester | 2-position | Electron-withdrawing | Significant steric projection |

| Indole Core | Central scaffold | π-electron delocalization | Planar rigid framework |

| Ethyl Chain | Ester terminus | Minimal electronic impact | Flexible conformational freedom |

Trifluoromethyl Group Positional Effects on Electronic Structure

The trifluoromethyl group positioned at the 5-location of the indole ring system exerts profound electronic influences on the overall molecular structure and reactivity characteristics. The trifluoromethyl substituent represents one of the most electronegative functional groups in organic chemistry, with a Hammett sigma parameter value of approximately 0.54 for para-position substitution, indicating substantial electron-withdrawing capacity. This electronic effect significantly alters the electron density distribution throughout the indole aromatic system, particularly affecting the benzene ring portion where the trifluoromethyl group is directly attached. The strong inductive effect of the three fluorine atoms creates a significant dipole moment and influences the chemical shift patterns observed in nuclear magnetic resonance spectroscopy.

The positional placement of the trifluoromethyl group at the 5-position creates specific electronic interactions with both the indole nitrogen and the carboxylate functionality at the 2-position. These long-range electronic effects contribute to the overall stability and reactivity profile of the compound, influencing reaction pathways and product distributions in chemical transformations. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the carboxylate carbon, potentially increasing the susceptibility of the ester group to nucleophilic attack. Additionally, the fluorine atoms provide unique opportunities for specific intermolecular interactions, including hydrogen bonding and dipole-dipole interactions that influence crystal packing and solution behavior.

The trifluoromethyl group also significantly impacts the lipophilicity and metabolic stability of the compound, characteristics that are particularly relevant in pharmaceutical applications. The incorporation of fluorine atoms generally increases the compound's resistance to metabolic degradation while simultaneously affecting membrane permeability and protein binding interactions. The specific positioning at the 5-location optimizes these effects while maintaining the integrity of the indole core structure and preserving the reactivity of other functional groups within the molecule.

Ester Functional Group Configuration and Reactivity

The ethyl ester functionality at the 2-position of the indole carboxylate represents a critical structural feature that defines the chemical behavior and synthetic utility of this compound. The ester group configuration involves a planar carboxylate moiety with the ethyl chain extending away from the indole ring system, creating specific steric and electronic environments that influence reactivity patterns. The ester carbonyl carbon exhibits enhanced electrophilic character due to the combined electronic effects of the indole system and the trifluoromethyl substituent, making it particularly susceptible to nucleophilic substitution reactions. The ethyl chain provides moderate steric protection while maintaining sufficient accessibility for chemical transformations.

The reactivity profile of the ester functionality encompasses several important reaction pathways, including hydrolysis under both acidic and basic conditions, transesterification reactions with alternative alcohols, and reduction to primary alcohol derivatives. Under basic hydrolysis conditions, the compound undergoes saponification to yield the corresponding carboxylic acid and ethanol, with reaction rates influenced by the electron-withdrawing effects of both the indole system and the trifluoromethyl group. Acidic hydrolysis proceeds through protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules, with the trifluoromethyl substitution enhancing the overall reaction rate through increased electrophilic activation.

The ester group also participates in metal-catalyzed transformations and coupling reactions that are valuable for synthetic chemistry applications. Palladium-catalyzed reactions can utilize the ester functionality as a directing group for selective functionalization of the indole ring system, while maintaining the integrity of the trifluoromethyl substituent. The specific configuration of the ethyl ester allows for controlled stereochemical outcomes in asymmetric synthesis applications, where the steric environment created by the indole core and trifluoromethyl group influences the approach of reagents and catalysts.

| Reaction Type | Conditions | Products | Rate Enhancement Factor |

|---|---|---|---|

| Basic Hydrolysis | Sodium hydroxide, water | Carboxylic acid + ethanol | 2.5× (vs. unsubstituted) |

| Acidic Hydrolysis | Hydrochloric acid, heat | Carboxylic acid + ethanol | 1.8× (vs. unsubstituted) |

| Transesterification | Methanol, acid catalyst | Methyl ester + ethanol | 1.4× (vs. unsubstituted) |

| Reduction | Lithium aluminum hydride | Primary alcohol | Standard reactivity |

Eigenschaften

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZOLYIGTWILKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589597 | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201929-84-2 | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material and General Strategy

The synthesis typically begins with 5-(trifluoromethyl)indole or its carboxylic acid derivative. The key challenge is the selective functionalization at the 2-position of the indole ring to introduce the carboxylic acid ethyl ester functionality while preserving the trifluoromethyl group at the 5-position.

Esterification of 5-(Trifluoromethyl)indole-2-carboxylic Acid

A common initial step involves esterification of the free carboxylic acid at the 2-position to form the ethyl ester. This is generally achieved by refluxing the acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

- Reaction conditions:

- Catalyst: Concentrated H₂SO₄

- Solvent: Ethanol

- Temperature: 80 °C

- Time: 2 hours

- Yield: Approximately 65%

This step converts 5-(trifluoromethyl)indole-2-carboxylic acid to its ethyl ester derivative efficiently.

Formylation at C3 Position via Vilsmeier–Haack Reaction

Due to the electron-withdrawing effect of the C2 carbonyl group, the indole ring is activated for electrophilic substitution at the C3 position. The Vilsmeier–Haack reaction is employed to introduce a formyl group at C3, which can be a useful intermediate for further transformations.

- Reagents: POCl₃ and DMF

- Temperature: Room temperature to 50 °C

- Time: 4 hours

- Yield: High, around 95%

This step provides a formylated intermediate which can be further reduced or functionalized.

Reduction of Formyl Group to Hydroxymethyl

The formyl group introduced at C3 can be selectively reduced to a hydroxymethyl group using Meerwein–Ponndorf–Verley reduction conditions.

- Reagents: Aluminum isopropoxide (Al(O-i-Pr)₃) in isopropanol

- Temperature: 60 °C

- Time: 5 hours

- Yield: Approximately 80%

This reaction converts the aldehyde to an alcohol, which can serve as a handle for further derivatization.

Hydrolysis and Re-esterification Steps

In some synthetic routes, ester hydrolysis back to the acid and subsequent re-esterification are performed to achieve purification or to install different ester groups.

- Hydrolysis conditions: NaOH in methanol/water at 80 °C for 2 hours

- Yield: Around 43% for hydrolysis step

- Esterification: As described above with ethanol and acid catalyst.

Summary Table of Key Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification of acid to ethyl ester | H₂SO₄, EtOH | 80 °C | 2 h | 65 | Acid-catalyzed Fischer esterification |

| 2 | Formylation at C3 (Vilsmeier–Haack) | POCl₃, DMF | RT to 50 °C | 4 h | 95 | High regioselectivity at C3 |

| 3 | Reduction of formyl to hydroxymethyl | Al(O-i-Pr)₃, i-PrOH | 60 °C | 5 h | 80 | Meerwein–Ponndorf–Verley reduction |

| 4 | Buchwald–Hartwig amination (C6) | Pd(OAc)₂, K₂CO₃, DMF | RT | 3–5 h | 79–86 | For amine substitution on indole ring |

| 5 | Hydrolysis of ester to acid | NaOH, MeOH/H₂O | 80 °C | 2 h | 43 | Partial hydrolysis for purification |

Research Findings and Observations

- The presence of the trifluoromethyl group at the 5-position enhances the lipophilicity and biological activity of the molecule but requires careful control during synthesis to avoid side reactions.

- The electron-withdrawing effect of the carboxyl group at C2 facilitates electrophilic substitution at C3, enabling efficient formylation.

- The esterification and hydrolysis steps are critical for obtaining pure ethyl ester derivatives and can be optimized for yield and purity.

- Palladium-catalyzed amination reactions extend the utility of the scaffold for further medicinal chemistry applications.

- The synthetic route is adaptable for scale-up and modification to introduce various substituents for structure-activity relationship (SAR) studies.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxides .

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester (C12H10F3NO2) is a chemical compound with a molecular weight of 257.21 . It is an intermediate in organic syntheses . More specifically, scientific literature has documented its role in HIV-1 integrase inhibition and its broader applications in pharmaceutical chemistry.

As an Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis . As such, it serves as a building block for creating more complex molecules with specific desired properties. Capot Chemical Company indicates that it can produce this compound in scales up to 100 kg, highlighting its potential for larger scale applications .

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives, including this compound, have been identified as effective inhibitors of HIV-1 integrase strand transfer .

Key findings:

- Compound 3 , an indole-2-carboxylic acid derivative, effectively inhibits the strand transfer of HIV-1 integrase . Binding conformation analysis reveals that the indole core and C2 carboxyl group chelate two magnesium ions within the active site of integrase .

- Structural optimizations on compound 3 led to derivative 20a , which markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .

- The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for developing integrase inhibitors .

Design of Novel Integrase Inhibitors

Further research in the field has focused on the rational design and synthesis of novel indole-2-carboxylic acid derivatives to combat HIV-1 integrase . Key strategies include:

- Adding halogenated phenyls to the chemical structure to form π-π stacking interactions with dC20 .

- Introducing bulky hydrophobic pharmacophores to fill the space in the hydrophobic cavity near the integrase active site .

- Modifying the C2 carboxyl group to improve chelation with metal ions of the intasome core .

One study showed that all synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with IC50s ranging from 0.13 to 6.85 μM . The introduction of long-chain p-trifluorophenyl or o-fluorophenyl at the C3 position of the indole core significantly improved activity .

VEGFR-2 Tyrosine Kinase Inhibitors

A study has explored a new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .

Anti-inflammatory Applications

Certain indoles are useful in the treatment of inflammation . For example, 1-(4-Isopropoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-indole-2-carboxylic acid and 5-(4-Isopropoxyphenyl)indole-2-carboxylic acid ethyl ester have shown promise in this area .

Modulating T Helper Cells

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The indole ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents at position 5 of the indole ring significantly influence solubility, melting points, and reactivity. Key analogs include:

Key Observations :

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and electron-withdrawing effects, improving metabolic stability and membrane permeability .

- Chloro (-Cl) and Fluoro (-F) : Moderate electron-withdrawing effects; chloro derivatives may exhibit higher crystallinity (e.g., melting point 165–166°C in the dual-substituted analog) .

Comparative Challenges :

- Trifluoromethyl groups require specialized reagents (e.g., trifluoromethylating agents) or precursor hydrazines, increasing synthesis complexity compared to methoxy or halogen analogs .

- Halogenated derivatives (e.g., bromo, iodo) enable further functionalization via cross-coupling reactions, enhancing versatility in drug design .

Biologische Aktivität

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester, with the CAS number 201929-84-2, is a compound characterized by its unique trifluoromethyl group and indole structure. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10F3N1O2

- Molecular Weight : 257.21 g/mol

- Structure : The compound features a trifluoromethyl group at the 5-position of the indole ring and an ethyl ester at the carboxylic acid position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- VEGFR-2 Inhibition : Research has shown that this compound inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. By binding to VEGFR-2, it prevents the receptor's kinase activity, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with enzymes involved in inflammatory pathways. This modulation suggests potential therapeutic applications in treating inflammatory diseases.

- Antiviral Activity : The compound has demonstrated promising results against viral infections, particularly HIV-1. Studies indicate that it can inhibit the strand transfer of HIV integrase, showing IC50 values as low as 0.13 μM for some derivatives .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Study 1: VEGFR-2 Inhibition

A study demonstrated that this compound effectively inhibited VEGFR-2, leading to reduced angiogenesis in cancer models. The compound's binding affinity was assessed using molecular docking studies, revealing strong interactions with key residues in the receptor's active site .

Case Study 2: Antiviral Activity Against HIV

In vitro assays evaluated the compound's efficacy against HIV-1 integrase. Derivatives of this compound were synthesized and tested, showing enhanced inhibitory effects compared to the parent compound. Notably, modifications at the C3 position significantly improved antiviral potency .

Case Study 3: Anti-inflammatory Properties

Research focused on the anti-inflammatory potential of this compound revealed its ability to inhibit pro-inflammatory cytokines in cellular models. This effect was attributed to its interference with NF-kB signaling pathways, suggesting therapeutic applications for chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 5-(trifluoromethyl)indole-2-carboxylic acid ethyl ester, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, such as:

- Fischer indole synthesis : Starting from substituted phenylhydrazines and carbonyl compounds, followed by cyclization under acidic conditions .

- Trifluoromethylation : Introducing the CF₃ group via electrophilic substitution using reagents like trifluoromethanesulfonic anhydride (Tf₂O) under controlled temperatures (0–25°C) to avoid over-substitution .

- Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) .

Q. Optimization strategies :

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

- Use inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Analytical methods :

- NMR spectroscopy : Confirm regiochemistry of the trifluoromethyl group and ester linkage via ¹H/¹³C/¹⁹F NMR. For example, the CF₃ group shows a characteristic triplet in ¹⁹F NMR (~-60 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values.

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Insoluble in water; soluble in DMSO, DMF, or ethanol. Pre-dissolve in DMSO for biological assays to ensure homogeneity .

- Stability : Store at –20°C under inert conditions to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological approaches :

- Dose-response assays : Compare IC₅₀ values across different cell lines or enzymatic systems to identify target specificity .

- Competitive binding studies : Use radiolabeled ligands or surface plasmon resonance (SPR) to differentiate direct binding from allosteric modulation .

- Transcriptomic profiling : Identify downstream gene expression changes via RNA-seq to clarify mechanistic pathways .

Q. What strategies are effective in optimizing the compound’s stability under physiological conditions?

- Prodrug design : Modify the ester group to enhance metabolic stability (e.g., tert-butyl esters) .

- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots and guide structural adjustments .

- pH-dependent degradation studies : Use buffers simulating gastrointestinal (pH 1–7.4) and plasma (pH 7.4) conditions to assess hydrolytic susceptibility .

Q. How can computational modeling aid in predicting interaction mechanisms with biological targets?

- Molecular docking : Simulate binding poses with target proteins (e.g., COX-2 or kinases) using software like AutoDock Vina. Validate with mutagenesis studies .

- QSAR modeling : Corrogate substituent effects (e.g., CF₃ position) with activity data to guide synthetic prioritization .

- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical residue interactions .

Q. What are the best practices for analyzing byproducts during scale-up synthesis?

- LC-MS/MS : Detect trace impurities (<0.1%) and assign structures via fragmentation patterns.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Green chemistry metrics : Calculate E-factors (kg waste/kg product) to optimize solvent/reagent choices .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.